![molecular formula C8H15Cl2N3O B1461861 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 2034153-26-7](/img/structure/B1461861.png)
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of research in organic chemistry . A variety of methods have been developed for the synthesis of pyrazole derivatives, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular formula of “2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is C8H14ClN3O . The average mass is 240.130 Da and the monoisotopic mass is 239.059219 Da .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is a white, crystalline solid that is highly soluble in water and other organic solvents. The molecular weight is 203.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Morpholine Derivatives in Research
Morpholine derivatives exhibit a broad spectrum of pharmacological profiles due to their presence in various organic compounds designed for diverse activities. The morpholine ring, characterized by a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom, is integral to compounds developed for chemical designing aimed at pharmacological activities. This review emphasizes the significance of morpholine derivatives in pharmacology, highlighting their applications in designing novel compounds with potential biological activities (Asif & Imran, 2019).
Pyrazole Derivatives in Research
Pyrazole derivatives, including those substituted with methyl groups, are known for their potent medicinal properties across a wide spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole derivatives, their biological activities, and the potential for novel drug design are extensively discussed, highlighting the importance of the pyrazole moiety in medicinal chemistry (Dar & Shamsuzzaman, 2015); (Sharma et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-7(11-10-6)8-5-9-2-3-12-8;;/h4,8-9H,2-3,5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFOIUAHGKKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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